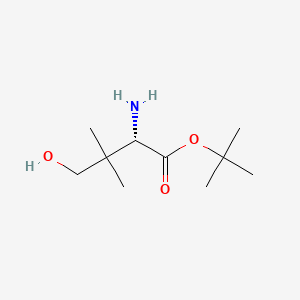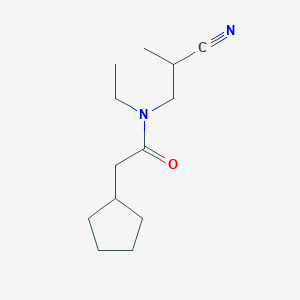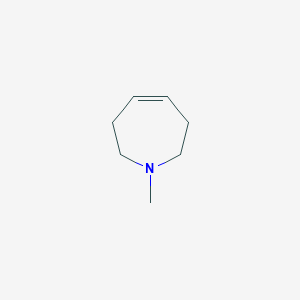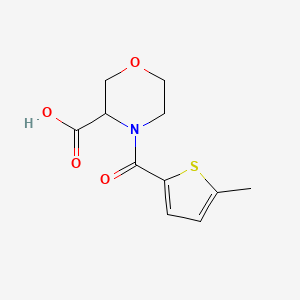
(S)-tert-Butyl 2-amino-4-hydroxy-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is an organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate involves its interaction with various molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active amino acid derivative . This process is often facilitated by enzymes or chemical catalysts, leading to the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-amino-3-hydroxybutanoate
- tert-Butyl (S)-2-amino-4-hydroxybutanoate
- tert-Butyl (S)-2-amino-3,3-dimethylbutanoate
Uniqueness
tert-Butyl (S)-2-amino-4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group, which provide distinct reactivity and stability. This combination makes it particularly useful in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)7(11)10(4,5)6-12/h7,12H,6,11H2,1-5H3/t7-/m1/s1 |
InChI Key |
OEJYZKGZXUOEHV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C)(C)CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)


![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)




![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)



